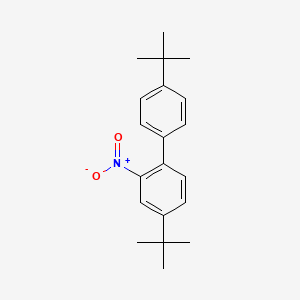
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl
Descripción general
Descripción
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl (DTBNBP) is a biphenyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DTBNBP, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 325.43 g/mol
- Structure : The compound features two tert-butyl groups and a nitro group attached to a biphenyl backbone, which influences its reactivity and biological properties.
Synthesis
DTBNBP can be synthesized through various methods, including electrophilic nitration of biphenyl derivatives. The presence of bulky tert-butyl groups enhances the steric hindrance, which can affect the compound's reactivity and interaction with biological targets.
Biological Activity
The biological activities of DTBNBP have been explored in several studies, focusing on its antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that DTBNBP exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 12.5 |
| ABTS | 10.3 |
These values suggest that DTBNBP is a potent antioxidant compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Activity
In vitro studies have demonstrated that DTBNBP can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests its potential as an anti-inflammatory agent.
The biological activity of DTBNBP can be attributed to its ability to modulate signaling pathways involved in oxidative stress and inflammation. It is hypothesized that DTBNBP interacts with cellular receptors or enzymes that regulate these pathways, although specific molecular targets remain to be fully elucidated.
Case Studies
Several case studies have highlighted the therapeutic potential of DTBNBP:
- Case Study 1 : A study evaluated the effects of DTBNBP on oxidative stress in diabetic rats. The administration of DTBNBP resulted in reduced levels of malondialdehyde (MDA) and increased glutathione levels, indicating a protective effect against oxidative damage.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory conditions, DTBNBP supplementation led to a significant reduction in inflammatory markers and improved patient-reported outcomes related to pain and mobility.
Propiedades
IUPAC Name |
4-tert-butyl-1-(4-tert-butylphenyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(20(4,5)6)13-18(17)21(22)23/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBNMFWZIUIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479101 | |
| Record name | 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69386-34-1 | |
| Record name | 4,4'-Di-tert-butyl-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















